molecular formula C14H18F3NO2S B6503348 N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide CAS No. 1396751-62-4

N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide

Cat. No. B6503348
CAS RN: 1396751-62-4
M. Wt: 321.36 g/mol
InChI Key: MHLQNYXCWZILBE-UHFFFAOYSA-N
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Description

“N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C14H18F3NO2S. Its average mass is 321.358 Da and its monoisotopic mass is 321.101044 Da .


Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The resulting benzamide derivatives can then be purified and analyzed .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula C14H18F3NO2S . Further analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo various chemical reactions. For example, they can participate in free radical reactions . They can also undergo substitutions at the benzylic position, which can be either SN1 or SN2 .

Scientific Research Applications

MMTBMT has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition and in the synthesis of other organic compounds. It has also been used in the study of drug metabolism and drug-drug interactions.

Advantages and Limitations for Lab Experiments

The use of MMTBMT in laboratory experiments has a number of advantages. It is a novel compound that is not widely available, so it can be used to study processes that are not well understood. Additionally, it is a relatively inexpensive compound, so it can be used in a variety of experiments without breaking the bank. One of the main limitations of MMTBMT is that it is a relatively unstable compound, so it must be handled with care and stored in an appropriate environment.

Future Directions

The use of MMTBMT in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further studies into the mechanism of action of MMTBMT, as well as its potential applications in drug discovery and drug metabolism. Additionally, further research could be conducted into the potential toxicity of MMTBMT, as well as its potential effects on other enzymes and physiological processes. Finally, further research could be conducted into the potential synthetic methods for producing MMTBMT, as well as its potential uses in the synthesis of other organic compounds.

Synthesis Methods

The synthesis of MMTBMT is a multi-step process that involves the use of a variety of reagents and catalysts. The first step is the reaction of 4-methylsulfanylbutan-2-one with trifluoromethylbenzaldehyde in the presence of a base, such as sodium ethoxide. This reaction produces a trifluoromethylbenzamide which is then reacted with 2-hydroxy-2-methyl-4-methylsulfanylbutan-2-one in the presence of a catalyst, such as palladium chloride. This reaction produces MMTBMT.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-13(20,7-8-21-2)9-18-12(19)10-5-3-4-6-11(10)14(15,16)17/h3-6,20H,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLQNYXCWZILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=CC=C1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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